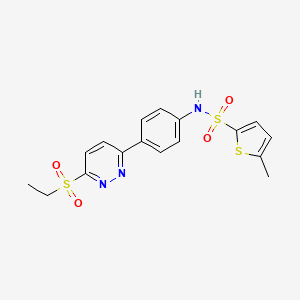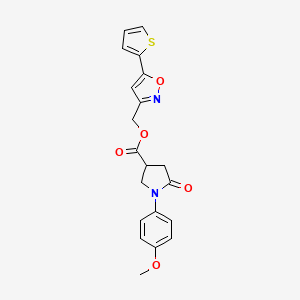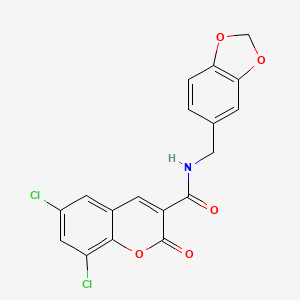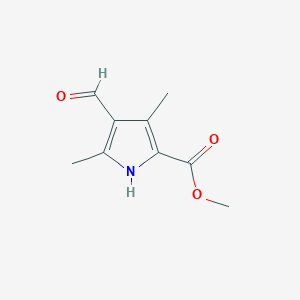
N-(4-chlorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the nicotinamide class of molecules and has been shown to have several interesting properties that make it valuable for various applications.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Enzymatic Reactions
Research by Barrio et al. (1972) introduced a fluorescent analog of nicotinamide adenine dinucleotide, showcasing its application in studying enzymatic reactions due to its fluorescent properties, which allow for the tracking of enzymatic processes and interactions Barrio, J., Secrist, J., & Leonard, N. (1972).
Herbicidal Activity
A study by Yu et al. (2021) focused on the synthesis and herbicidal activity of nicotinamide derivatives, demonstrating the potential of nicotinamide-based compounds in developing new herbicides for agricultural applications Yu, C., Wang, Q., Bajsa-Hirschel, J., Cantrell, C., Duke, S., & Liu, X. (2021).
Cosmetic Ingredient
Otte et al. (2005) discussed nicotinamide as an emerging cosmetic ingredient for the treatment and prevention of skin diseases, highlighting its role as an antioxidant and its applications in skincare Otte, N., Borelli, C., & Korting, H. C. (2005).
Redox Chemistry
Paul, Arends, and Hollmann (2014) reviewed synthetic nicotinamide cofactor analogues for redox chemistry, emphasizing the role of these analogues in facilitating redox reactions, which is crucial for various chemical and biochemical research applications Paul, C. E., Arends, I. W. C. E., & Hollmann, F. (2014).
Corrosion Inhibition
Chakravarthy, Mohana, and Kumar (2014) investigated the corrosion inhibition effect of nicotinamide derivatives on mild steel in hydrochloric acid solution, suggesting the use of nicotinamide-based compounds in protecting metals from corrosion Chakravarthy, M. P., Mohana, K. N., & Kumar, C. B. P. (2014).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-14-4-1-12(2-5-14)9-20-17(21)13-3-6-16(19-10-13)22-15-7-8-23-11-15/h1-6,10,15H,7-9,11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEVPQRKEGFCJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)

![4-oxo-N-(pyridin-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390331.png)


![(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2390335.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)


![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)